molecular formula C10H10N4 B13056428 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13056428
M. Wt: 186.21 g/mol
InChI Key: WPGLSNIDHMTJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-aminopyrazole with an α,β-unsaturated nitrile under basic conditions. The reaction proceeds through a nucleophilic attack of the pyrazole nitrogen on the nitrile carbon, followed by cyclization to form the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the nitrile group.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Aminocyclohexyl)amino]-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Uniqueness

7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

7-propan-2-ylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H10N4/c1-7(2)9-3-4-12-10-8(5-11)6-13-14(9)10/h3-4,6-7H,1-2H3

InChI Key

WPGLSNIDHMTJCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=NC2=C(C=NN12)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.